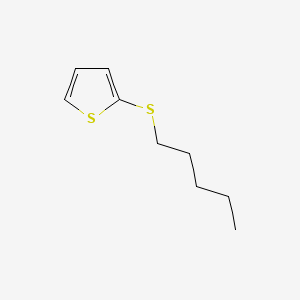

Thiophene, 2-(pentylthio)-

Description

Contextual Significance of Thiophene (B33073) Derivatives in Heterocyclic Chemistry

Heterocyclic compounds, cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to medicinal chemistry and materials science. rroij.comijnrd.orgijprajournal.com Thiophene, a five-membered aromatic ring with one sulfur atom, is a prominent member of this class. rsc.org The unique electronic and structural properties of the thiophene ring make it a versatile building block in the design of new molecules with specific functions. ontosight.ai

Thiophene derivatives are integral components in a vast array of applications. In medicinal chemistry, the thiophene moiety is present in numerous drugs, contributing to their therapeutic effects. nih.govnih.gov These compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. rroij.comijnrd.orgrsc.orgnih.gov The ability of the thiophene nucleus to interact with biological targets and modulate their function has made it a privileged scaffold in drug discovery. ijprajournal.comnih.gov

In the realm of materials science, thiophene derivatives are at the forefront of research in organic electronics. ijsr.net Their semiconducting properties are harnessed in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). ontosight.aiijsr.net The chemical stability and tunable electronic characteristics of thiophene-based polymers make them highly attractive for creating lightweight, flexible, and cost-effective electronic devices. ontosight.airesearchgate.net

Rationale for Investigating Alkylthio-Substituted Thiophenes

The strategic placement of substituents on the thiophene ring allows for the fine-tuning of its chemical and physical properties. Alkylthio (-SR) substituents, in particular, have garnered significant interest due to their ability to influence the electronic structure and intermolecular interactions of thiophene-based materials. nih.gov

The introduction of an alkylthio group can impact several key characteristics of thiophene derivatives:

Electronic Properties: The sulfur atom in the alkylthio group can participate in noncovalent interactions, which can affect the molecular packing and charge transport properties of the material. nih.gov This is particularly relevant in the design of organic semiconductors, where efficient charge mobility is crucial for device performance. nih.govrsc.org

Solubility and Processability: The alkyl chain of the substituent can enhance the solubility of thiophene-based polymers, making them easier to process from solution for the fabrication of thin-film devices. nih.gov

Molecular Conformation: The presence and nature of the alkylthio side chain can influence the planarity of the thiophene backbone, which in turn affects the extent of π-electron delocalization and the material's electronic properties. nih.govntu.edu.tw

Research has shown that modifying thiophene-containing polymers and small molecules with alkylthio side chains can lead to improved performance in organic solar cells and field-effect transistors. rsc.orgnankai.edu.cnacs.org For instance, the introduction of an alkylthio group has been shown to lower the highest occupied molecular orbital (HOMO) energy level and increase the hole mobility of donor polymers in organic photovoltaics. rsc.org These findings underscore the importance of exploring alkylthio-substituted thiophenes for the development of advanced functional materials.

Scope of Current Research on Thiophene, 2-(pentylthio)-

"Thiophene, 2-(pentylthio)-" is a specific alkylthio-substituted thiophene that serves as a model compound for studying the effects of this functional group. Current research on this and structurally related compounds primarily focuses on its fundamental chemical and physical properties, with an eye toward its potential applications in materials science.

The investigation of "Thiophene, 2-(pentylthio)-" encompasses several key areas:

Synthesis and Characterization: The development of efficient synthetic routes to produce "Thiophene, 2-(pentylthio)-" and its derivatives is an ongoing area of research. researchgate.netmdpi.comorganic-chemistry.org Comprehensive characterization using techniques such as mass spectrometry and gas chromatography provides essential data on its molecular structure and purity. nist.govnist.gov

Physicochemical Properties: Understanding the fundamental properties of "Thiophene, 2-(pentylthio)-" is crucial for predicting its behavior in various applications. This includes determining its molecular weight, formula, and other physical constants. nist.govnih.gov

Spectroscopic Analysis: Spectroscopic data, while not extensively published for this specific compound, is a critical aspect of its investigation. Techniques like NMR and IR spectroscopy would provide detailed insights into its molecular structure and bonding.

Applications in Materials Science: While direct applications of "Thiophene, 2-(pentylthio)-" itself are not widely documented, it serves as a building block and a reference compound for the development of more complex thiophene-based materials for organic electronics. nih.govrsc.orgnankai.edu.cn

Below are tables summarizing key data for "Thiophene, 2-(pentylthio)-" and the broader class of compounds mentioned in this article.

Properties of Thiophene, 2-(pentylthio)-

| Property | Value | Source |

| Molecular Formula | C₉H₁₄S₂ | nist.gov |

| Molecular Weight | 186.337 g/mol | nist.gov |

| CAS Registry Number | 54798-87-7 | nist.gov |

| IUPAC Name | 2-(Pentylthio)thiophene | nist.govnih.gov |

| Other Names | 1-(2-Thienyl)-1-thiahexane | nist.govnih.gov |

Synthetic Methodologies for Thiophene, 2-(pentylthio)- and Related Analogues

The synthesis of 2-(pentylthio)thiophene and its analogues involves various organic chemistry strategies, ranging from the direct functionalization of a pre-formed thiophene ring to the construction of the heterocyclic system from acyclic precursors. These methods allow for the introduction of the pentylthio moiety either before, during, or after the formation of the thiophene core, providing flexibility in accessing a range of substituted thiophenes.

Structure

3D Structure

Properties

IUPAC Name |

2-pentylsulfanylthiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14S2/c1-2-3-4-7-10-9-6-5-8-11-9/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOLPBAEMHMCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=CC=CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341780 | |

| Record name | Thiophene, 2-(pentylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54798-87-7 | |

| Record name | Thiophene, 2-(pentylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic connectivity and chemical environment of nuclei within a molecule. For "Thiophene, 2-(pentylthio)-", both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for initial structural verification.

Advanced NMR techniques provide deeper insights beyond simple one-dimensional spectra. core.ac.uk

Multi-dimensional NMR Techniques

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning ¹H and ¹³C signals and revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between adjacent protons. For "Thiophene, 2-(pentylthio)-", this would show correlations between the protons on the thiophene (B33073) ring and between the adjacent methylene (B1212753) (CH₂) groups in the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is essential for assigning the carbon signals of the thiophene ring and the pentyl chain based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between ¹H and ¹³C nuclei over two to three bonds. For "Thiophene, 2-(pentylthio)-", HMBC would be critical in confirming the connectivity between the pentyl chain and the thiophene ring by showing a correlation from the methylene protons adjacent to the sulfur (α-CH₂) to the C2 carbon of the thiophene ring.

The following table outlines the predicted NMR chemical shifts for "Thiophene, 2-(pentylthio)-", based on data from analogous compounds like 2-pentylthiophene (B1218760) and other thiophene derivatives. nih.govrsc.org

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiophene H3 | ~6.9 - 7.1 | ~127 |

| Thiophene H4 | ~6.9 - 7.0 | ~130 |

| Thiophene H5 | ~7.2 - 7.4 | ~128 |

| Thiophene C2 | - | ~138 |

| Thiophene C3 | - | ~127 |

| Thiophene C4 | - | ~130 |

| Thiophene C5 | - | ~128 |

| S-CH₂ (α) | ~2.9 - 3.1 | ~35 |

| S-CH₂-CH₂ (β) | ~1.6 - 1.8 | ~31 |

| S-(CH₂)₂-CH₂ (γ) | ~1.3 - 1.5 | ~30 |

| S-(CH₂)₃-CH₂ (δ) | ~1.3 - 1.5 | ~22 |

| CH₃ (ε) | ~0.8 - 1.0 | ~14 |

Note: Predicted values are based on related thiophene structures and may vary based on solvent and experimental conditions.

Solid-State NMR for Supramolecular Structures

While typically analyzed in solution, "Thiophene, 2-(pentylthio)-" can also be studied in the solid state to understand its packing and intermolecular interactions in crystals or polymers. Solid-state NMR (ssNMR) is particularly useful for characterizing thiophene-based materials, such as mesogens and polymers, where it can provide information on molecular orientation and order. rsc.orgresearchgate.net For instance, high-resolution solid-state ¹³C NMR investigations have been successfully used to determine the orientational order parameters in thiophene-based liquid crystals by analyzing ¹³C-¹H dipolar couplings. rsc.org Such studies could reveal how "Thiophene, 2-(pentylthio)-" molecules arrange themselves in the solid phase, which is crucial for materials science applications.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. These techniques are complementary and essential for identifying functional groups and confirming the molecular structure. nih.gov

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. Key absorptions for "Thiophene, 2-(pentylthio)-" would include C-H stretching from both the aromatic thiophene ring and the aliphatic pentyl chain, C=C stretching of the thiophene ring, and C-S stretching vibrations. researchgate.net

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For "Thiophene, 2-(pentylthio)-", the C=C and C-S stretching modes of the thiophene ring are expected to be strong Raman scatterers. mdpi.commdpi.com

The table below lists the characteristic vibrational frequencies expected for "Thiophene, 2-(pentylthio)-". researchgate.netiosrjournals.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FTIR, Raman |

| Aromatic C=C Stretch | 1550 - 1400 | FTIR, Raman |

| Aliphatic C-H Bend | 1470 - 1370 | FTIR |

| C-S Stretch (in ring) | 850 - 600 | FTIR, Raman |

| C-H Out-of-plane Bend | 900 - 700 | FTIR |

X-ray Photoemission Spectroscopy (XPS) for Electronic State Analysis

X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within a material. For "Thiophene, 2-(pentylthio)-", XPS would be particularly valuable for analyzing the electronic environment of the sulfur and carbon atoms.

The core-level binding energy of an element is sensitive to its local chemical environment. The S 2p core-level spectrum can distinguish between different sulfur species, such as sulfides, sulfoxides, and sulfones. rsc.orgresearchgate.net In "Thiophene, 2-(pentylthio)-", two distinct sulfur environments exist: the thiophenic sulfur within the aromatic ring and the thioether sulfur linking the pentyl group. While their binding energies would be very similar, high-resolution XPS might distinguish them. More importantly, XPS can readily detect oxidation of the sulfur atoms. nju.edu.cnbohrium.com

Similarly, the C 1s spectrum can be deconvoluted to identify carbons in different environments: the C-S and C=C bonds of the thiophene ring, and the C-C and C-H bonds of the alkyl chain. aps.org

| Element (Core Level) | Chemical State | Typical Binding Energy (eV) |

| S 2p₃/₂ | Thiophenic/Thioether Sulfide (R-S-R) | 163.0 - 165.0 |

| S 2p₃/₂ | Sulfoxide (B87167) (R-SO-R) | 166.0 - 168.0 |

| S 2p₃/₂ | Sulfone (R-SO₂-R) | 168.0 - 170.0 |

| C 1s | C-C, C-H (Aliphatic) | ~285.0 |

| C 1s | C-S, C=C (Thiophene) | 284.5 - 286.0 |

Note: Binding energies are approximate and can be influenced by instrument calibration and sample charging.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near Edge Structure (XANES), provides detailed information about the unoccupied electronic states and local coordination of an atom. aip.org By tuning the X-ray energy to the sulfur K-edge (~2472 eV) or L-edge (~162 eV), one can probe the electronic structure of the sulfur atoms in "Thiophene, 2-(pentylthio)-". nih.govaip.org

The NEXAFS spectrum is characterized by sharp pre-edge peaks corresponding to transitions from core orbitals (e.g., S 1s) to unoccupied molecular orbitals (e.g., π* and σ). For thiophenic compounds, the S 1s NEXAFS spectrum typically shows distinct transitions to π orbitals associated with the C=C bonds and σ* orbitals associated with the C-S bonds. aip.org These spectral features are sensitive to the molecular orientation on a surface and can be used to distinguish between different types of organosulfur compounds. nih.govresearchgate.net The combination of experimental NEXAFS spectra with theoretical calculations can lead to precise assignments of the spectral features, offering a powerful tool for electronic structure elucidation. aip.org

Advanced Mass Spectrometry for Mechanistic Pathway Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For "Thiophene, 2-(pentylthio)-" (Molecular Weight: 184.33 g/mol ), electron ionization (EI) mass spectrometry would provide a characteristic fragmentation pattern that serves as a structural fingerprint. nist.govnist.gov

The fragmentation of the molecular ion (M⁺˙) at m/z 184 can be predicted to follow several key pathways, primarily driven by the stability of the resulting fragments. libretexts.org

Alpha-Cleavage: Cleavage of the C-S bond between the sulfur and the pentyl group is a likely pathway. This can result in the formation of a stable thienylthio radical and a pentyl cation (m/z 71), or more favorably, the formation of a stable thienylthiylium ion (C₄H₃S-S⁺, m/z 115) and a pentyl radical.

Benzylic-type Cleavage: The bond between the α- and β-carbons of the pentyl chain is susceptible to cleavage, as it leads to the formation of a resonance-stabilized cation where the charge is delocalized by the sulfur atom. This would result in the loss of a butyl radical (•C₄H₉) to form a prominent ion at m/z 127.

McLafferty Rearrangement: While less common for thioethers, a McLafferty-type rearrangement could occur, involving the transfer of a gamma-hydrogen from the pentyl chain to the thiophene ring, leading to the elimination of a neutral pentene molecule (C₅H₁₀) and leaving a radical cation at m/z 114.

Tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing detailed confirmation of these mechanistic pathways. nih.govnih.gov

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 184 | [C₉H₁₄S₂]⁺˙ | Molecular Ion (M⁺˙) |

| 127 | [C₅H₇S₂]⁺ | M⁺˙ - •C₄H₉ (Loss of butyl radical) |

| 115 | [C₄H₃S₂]⁺ | M⁺˙ - •C₅H₁₁ (Loss of pentyl radical) |

| 97 | [C₄H₅S]⁺ | Fragmentation of the thiophene ring itself (analogous to 2-pentylthiophene) |

Note: Fragmentation is based on established principles for thioethers and alkylthiophenes. Relative abundances would require experimental measurement.

Reactivity and Reaction Mechanisms of Thiophene, 2 Pentylthio

Electrophilic Aromatic Substitution Patterns in Pentylthio-Thiophenes

The pentylthio group, being an ortho-, para-directing group, significantly influences the regioselectivity of electrophilic aromatic substitution on the thiophene (B33073) ring. Due to the electron-donating nature of the sulfur atom's lone pairs, the thiophene ring in 2-(pentylthio)thiophene is activated towards electrophilic attack. The substitution pattern is predominantly directed to the C5 position, which is para to the pentylthio group, and to a lesser extent, the C3 position. However, the C5 position is overwhelmingly favored due to less steric hindrance and greater resonance stabilization of the intermediate sigma complex.

Common electrophilic substitution reactions for 2-(alkylthio)thiophenes include halogenation, nitration, and Friedel-Crafts acylation. For instance, bromination of 2-alkylthiophenes typically occurs at the 5-position first. jcu.edu.au Similarly, nitration and acylation are expected to yield the 5-substituted product as the major isomer.

The Vilsmeier-Haack reaction, a method for formylation of electron-rich aromatic compounds, when applied to thiophene derivatives, also demonstrates this regioselectivity. The kinetic order of the Vilsmeier-Haack reaction on thiophenes can depend on the reactivity of the substrate. rsc.org For an activated substrate like 2-(pentylthio)thiophene, the reaction is anticipated to proceed readily to yield 2-(pentylthio)thiophene-5-carbaldehyde.

| Electrophilic Reaction | Reagents | Expected Major Product |

|---|---|---|

| Halogenation (Bromination) | Br₂ in a suitable solvent | 2-Bromo-5-(pentylthio)thiophene |

| Nitration | HNO₃/acetic anhydride | 2-Nitro-5-(pentylthio)thiophene google.comorgsyn.orgstackexchange.comgoogle.com |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., SnCl₄) | 2-Acyl-5-(pentylthio)thiophene iust.ac.irgoogle.com |

| Vilsmeier-Haack Formylation | POCl₃/DMF | 2-(Pentylthio)thiophene-5-carbaldehyde wikipedia.orgorganic-chemistry.orgnih.gov |

Nucleophilic Substitution Reactions and Their Influence by the Pentylthio Group

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally challenging and requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.gov The pentylthio group is an electron-donating group, and therefore, it deactivates the thiophene ring for SNAr reactions. Consequently, Thiophene, 2-(pentylthio)- is not expected to undergo direct nucleophilic substitution under standard conditions.

For nucleophilic substitution to occur, the thiophene ring would need to be substituted with a potent electron-withdrawing group, such as a nitro group, typically at the 5-position, and a good leaving group at the 2- or 3-position. For example, in 2-L-5-nitrothiophenes, where L is a leaving group, nucleophilic substitution with amines has been studied. nih.gov In a hypothetical scenario, if 2-(pentylthio)thiophene were to be first nitrated to 2-nitro-5-(pentylthio)thiophene and then a leaving group were introduced at another position, subsequent nucleophilic attack might be possible, but this is a multi-step process and not a direct reaction on the parent compound.

Computational studies on the SNAr mechanism of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) show a stepwise pathway. nih.gov This highlights the necessity of activating groups for such transformations. Without such activation, the pentylthio group itself does not facilitate nucleophilic substitution.

Organometallic Reactions and Cross-Coupling Methodologies

Organometallic reactions, particularly palladium-catalyzed cross-coupling reactions, are powerful tools for the synthesis of substituted thiophenes. While Thiophene, 2-(pentylthio)- itself is not a direct substrate for these reactions, it can be a product of such methodologies, or it can be functionalized to participate in them.

To utilize 2-(pentylthio)thiophene in cross-coupling reactions, it would first need to be converted into a suitable derivative, such as a halothiophene or an organometallic reagent. For instance, halogenation at the 5-position would yield 2-(pentylthio)-5-halothiophene, which could then participate in various cross-coupling reactions.

Common Cross-Coupling Reactions for Thiophene Derivatives:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. mdpi.comnih.govntnu.no For instance, (2-(pentylthio)thiophen-5-yl)boronic acid could be coupled with an aryl halide, or 2-bromo-5-(pentylthio)thiophene could be coupled with an arylboronic acid. nih.govresearchgate.net

Stille Coupling: This reaction couples an organotin compound with an organic halide. wikipedia.org A stannylated derivative of 2-(pentylthio)thiophene could be prepared and used in Stille coupling.

Kumada Coupling: This reaction utilizes a Grignard reagent and an organic halide. wikipedia.orgorganic-chemistry.org 2-(Pentylthio)-5-bromothiophene could be reacted with a Grignard reagent, or a Grignard reagent could be formed from 2-(pentylthio)-5-bromothiophene for reaction with another organic halide. jcu.edu.augoogle.comgoogle.com

The synthesis of 2,5-disubstituted thiophenes is often achieved through these cross-coupling methods. rsc.orggoogle.comrsc.org For example, 2,5-dibromothiophene (B18171) can be sequentially functionalized, where one of the bromo groups is substituted by a pentylthio group, and the other is used in a cross-coupling reaction.

| Cross-Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Thienylboronic acid/ester | Aryl/vinyl halide or triflate | Palladium complex |

| Stille | Organostannane (e.g., tributyltin) | Aryl/vinyl halide or triflate | Palladium complex |

| Kumada | Grignard reagent (Thienyl-MgBr) | Aryl/vinyl halide | Nickel or Palladium complex |

Photochemical Reactivity and Isomerization Pathways

Thiophene and its derivatives exhibit interesting photochemical reactivity. A notable photochemical reaction of 2-substituted thiophenes is their isomerization to the corresponding 3-substituted isomers upon irradiation with ultraviolet light. netsci-journal.comresearchgate.net This rearrangement is believed to proceed through a high-energy intermediate, such as a Dewar-type thiophene or a zwitterionic species.

For Thiophene, 2-(pentylthio)-, it is plausible that irradiation could induce isomerization to Thiophene, 3-(pentylthio)-. The efficiency of this photoisomerization can be influenced by the nature of the substituent. While aryl-substituted thiophenes have been extensively studied in this context, alkyl and alkylthio-substituted thiophenes are also known to undergo this rearrangement, albeit sometimes with lower reactivity. netsci-journal.com

Other potential photochemical pathways for 2-(pentylthio)thiophene could include photocyclization if other unsaturated moieties are present in the molecule. For example, styrylthiophenes are known to undergo photocyclization to form thiahelicenes. nih.gov While the simple 2-(pentylthio)thiophene lacks the necessary structural features for such complex reactions, this highlights the potential for diverse photochemical reactivity in more elaborate molecules containing this moiety. The study of ethyl 2-(3-acylselenoureido)thiophene-3-carboxylates has also shown photoisomerization, indicating that the thiophene ring is susceptible to such transformations. mdpi.com

Ring-Opening and Degradation Mechanisms

The thiophene ring is generally stable, but it can undergo ring-opening and degradation under certain conditions. For Thiophene, 2-(pentylthio)-, potential degradation pathways could involve either the thiophene ring or the pentylthio side chain.

Strongly acidic conditions can lead to the polymerization of thiophenes, which involves protonation of the ring and subsequent attack on another thiophene molecule. This can be considered a form of degradation of the monomeric unit.

Oxidative degradation can also occur. Strong oxidizing agents can oxidize the sulfur atom in the thiophene ring, potentially leading to the formation of a sulfoxide (B87167) or sulfone, which are less stable and may undergo further reactions, including ring opening. The pentylthio group is also susceptible to oxidation to a sulfoxide or sulfone.

Reductive degradation, particularly desulfurization, is another possibility. This can be achieved using reagents like Raney nickel and typically results in the formation of a saturated hydrocarbon corresponding to the carbon skeleton of the original molecule. For 2-(pentylthio)thiophene, desulfurization would be expected to yield nonane.

Radical Reactions Involving the Pentylthio Moiety

The pentylthio moiety in Thiophene, 2-(pentylthio)- introduces a site for potential radical reactions. The C-H bonds on the pentyl group, particularly those alpha to the sulfur atom, are susceptible to hydrogen atom abstraction by radical initiators. This would generate a carbon-centered radical on the pentyl chain.

This radical intermediate could then undergo various subsequent reactions, such as:

Addition to unsaturated systems: If other molecules with double or triple bonds are present, the radical could add to them.

Intramolecular cyclization: If the pentyl chain contains an unsaturated bond at a suitable position, intramolecular radical cyclization could occur.

Oxidation or reduction: The radical could be oxidized to a carbocation or reduced to a carbanion, depending on the reaction conditions.

The thiophene ring itself can also participate in radical reactions, although it is generally less reactive than simple alkenes. Radical addition to the thiophene ring is possible, but often requires forcing conditions. The presence of the electron-donating pentylthio group would likely influence the regioselectivity of such an addition.

Polymerization and Advanced Materials Science Applications of Thiophene, 2 Pentylthio

Design and Synthesis of Poly(2-(pentylthio)thiophene) and Copolymers

The synthesis of polythiophenes can be achieved through several methods, each offering distinct advantages in controlling polymer properties like molecular weight, regioregularity, and yield. These methods include electrochemical polymerization, chemical oxidative polymerization, and metal-catalyzed coupling reactions. nih.gov

Electropolymerization Techniques

Electrochemical polymerization is a powerful technique for generating thin, uniform polymer films directly onto an electrode surface. winona.eduresearchgate.net The process involves the anodic oxidation of the monomer, in this case, 2-(pentylthio)thiophene, in an electrolyte solution.

The generally accepted mechanism proceeds through the following steps:

Oxidation: The monomer is oxidized at the electrode surface to form a radical cation.

Coupling: Two radical cations couple to form a dihydro-dimer dication.

Deprotonation: The dimer expels two protons to form a neutral bithiophene derivative.

Chain Growth: This dimer is then re-oxidized and couples with other radical cations, leading to chain propagation and the deposition of the polymer film on the electrode. winona.edu

The quality and properties of the resulting poly(2-(pentylthio)thiophene) film are highly dependent on experimental conditions. Key parameters that influence the polymerization include the applied potential, current density, solvent, supporting electrolyte, and temperature. researchgate.netwikipedia.org For thiophene (B33073) derivatives, polymerization typically occurs at potentials between 1.5 V and 1.8 V. winona.edu The presence of an electron-donating group like the pentylthio chain is expected to lower the monomer's oxidation potential compared to unsubstituted thiophene. wikipedia.org The choice of solvent and electrolyte is crucial for monomer solubility and film morphology. Common systems include acetonitrile (B52724) with supporting electrolytes like lithium perchlorate (B79767) or tetrabutylammonium (B224687) tetrafluoroborate. winona.eduwikipedia.org

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used method for bulk synthesis of polythiophenes due to its simplicity and scalability. nih.gov This technique employs chemical oxidants, most commonly iron(III) chloride (FeCl₃), to initiate the polymerization of the monomer. nih.govresearchgate.net

The polymerization mechanism is similar to electropolymerization, where the oxidant induces the formation of radical cations from the 2-(pentylthio)thiophene monomer. These reactive species then couple to form the polymer chains. researchgate.net The reaction is typically carried out in a suitable solvent like chloroform (B151607) or nitrobenzene.

Several factors can be adjusted to control the polymerization and the final polymer properties:

Oxidant-to-Monomer Ratio: This ratio significantly impacts the reaction rate and the molecular weight of the resulting polymer.

Reaction Temperature and Time: These parameters influence the polymer yield and can affect the degree of cross-linking or side reactions. researchgate.net

Solvent: The choice of solvent affects the solubility of both the monomer and the growing polymer chains, which in turn influences the final molecular weight and processability. nih.gov

While straightforward, a significant drawback of this method is the potential for limited control over the regioregularity of the polymer chain, which can lead to defects that disrupt conjugation and impair electronic properties. mdpi.com

Metal-Catalyzed Coupling Polymerization

Metal-catalyzed cross-coupling reactions represent the most advanced methods for synthesizing highly regioregular polythiophenes, which is critical for achieving optimal electronic performance. mdpi.comkobe-u.ac.jp Techniques like Grignard Metathesis (GRIM) polymerization, catalyzed by nickel complexes such as Ni(dppp)Cl₂, allow for a controlled, chain-growth polymerization mechanism. semanticscholar.orgnih.gov

In a typical GRIM synthesis adapted for a 2-substituted thiophene, the monomer would first need to be halogenated at the 5-position. The synthesis would proceed as follows:

Monomer Preparation: Synthesis of 2-bromo-5-(pentylthio)thiophene.

Grignard Formation: The brominated monomer reacts with a Grignard reagent like isopropylmagnesium chloride to form the organometallic monomer species.

Polymerization: A nickel catalyst (e.g., Ni(dppp)Cl₂) is introduced, initiating a cross-coupling reaction that propagates in a chain-growth fashion, leading to a polymer with a highly controlled head-to-tail linkage. nih.gov

This method offers superior control over molecular weight and produces polymers with very high regioregularity (>98%), which is essential for maximizing charge carrier mobility. semanticscholar.org Research on poly(3-alkylthio)thiophenes has successfully utilized this approach, achieving polymers with well-defined structures and molecular weights. ntu.edu.tw

Conjugated Polymer Architectures Incorporating Pentylthio-Thiophene Units

The incorporation of 2-(pentylthio)thiophene into conjugated polymer backbones, either as a homopolymer or as a copolymer unit, directly impacts the material's solid-state organization and its functional properties. The sulfur atom in the side chain introduces unique intermolecular interactions that distinguish these polymers from their more common poly(3-alkylthiophene) counterparts.

Influence of Pentylthio Side Chains on Polymer Morphology and Microstructure

The side chains of conjugated polymers play a critical role in determining how the polymer backbones pack in the solid state, which governs charge transport. rsc.org The pentylthio side chain influences morphology in several key ways:

Intermolecular Interactions: The presence of the sulfur atom in the alkylthio side chain introduces the potential for noncovalent S---S interactions between adjacent chains. These interactions can lead to more compact molecular packing and a shorter π-π stacking distance compared to analogous alkyl-substituted polythiophenes. ntu.edu.tw

Crystallinity and Ordering: The nature of the side chain affects the polymer's ability to crystallize. ntu.edu.tw While strong intermolecular interactions from alkylthio groups can promote aggregation, factors like regioregularity are paramount. ntu.edu.tw Highly regioregular poly(alkylthiothiophene)s are expected to form ordered, layered structures where the conjugated backbones are separated by the interdigitating pentylthio side chains. semanticscholar.org

Solubility: Like standard alkyl chains, the pentylthio group enhances the solubility of the polymer in common organic solvents, which is crucial for solution-based processing and device fabrication. ntu.edu.tw

Studies comparing poly(3-alkylthio)thiophenes (P3ATTs) to poly(3-alkylthiophene)s (P3ATs) have shown that the alkylthio side chains can enhance the tendency for molecular aggregation in solution. ntu.edu.tw However, achieving high crystallinity and optimal morphology in thin films is heavily dependent on maintaining high regioregularity during synthesis. ntu.edu.tw

Advanced Electrochemical Studies of Thiophene, 2 Pentylthio Derivatives

Redox Behavior and Electrochemical Stability of Thiophene (B33073), 2-(pentylthio)- Containing Polymers

Polymers containing 2-(pentylthio)thiophene units exhibit reversible redox behavior, a critical characteristic for their application in electronic and optoelectronic devices. The sulfur atom in the alkylthio side chain can influence the electronic properties of the polythiophene backbone through noncovalent interactions, potentially enhancing molecular aggregation and charge transport.

The redox potentials of these polymers are a key parameter. For instance, studies on the closely related poly[3-(alkylthio)thiophenes] have shown that the position of the sulfur atom in the side chain impacts the oxidation potential. Polymers with the sulfur atom attached directly to the thiophene ring, such as in poly[3-(pentylthio)thiophene], are reported to have lower oxidation potentials compared to their alkyl-substituted counterparts like poly(3-hexylthiophene). This is attributed to the electron-donating nature of the sulfur atom, which facilitates the removal of electrons from the polymer backbone.

The electrochemical stability of these polymers is another crucial factor. Continuous cycling through oxidation and reduction states can lead to degradation of the polymer, diminishing its performance over time. The stability of polythiophene-based materials can be influenced by factors such as the electrolyte used and the presence of oxygen and water. For some thiophene-based organic electrochemical transistors, a significant drop in current has been observed after several hundred cycles, indicating a degree of instability. However, strategies such as using protective polymer layers can significantly improve operational stability, with current retention of nearly 90% after extended cycling.

Cyclic Voltammetry and Spectroelectrochemistry for Characterization

Cyclic voltammetry (CV) is a fundamental technique used to characterize the redox behavior of these polymers. A typical cyclic voltammogram for a polythiophene derivative shows an anodic wave corresponding to the oxidation (p-doping) of the polymer and a cathodic wave corresponding to its reduction (dedoping). The potential at which these peaks occur provides information about the ease of oxidation and reduction. For polythiophenes, the polymerization itself can be monitored using CV, where an increase in the peak currents with successive cycles indicates the deposition and growth of the polymer film on the electrode surface. The oxidation potential of unsubstituted thiophene is around 2.0 V, while derivatives with electron-donating groups, such as alkylthio substituents, are expected to have lower oxidation potentials.

Spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide insights into the changes in the electronic structure of the polymer as its oxidation state is varied. Upon electrochemical oxidation, polythiophenes exhibit significant changes in their UV-Vis absorption spectra. In the neutral (reduced) state, the polymer typically shows a strong π-π* transition in the visible region. As the polymer is oxidized, this peak diminishes, and new absorption bands appear at lower energies, corresponding to the formation of polarons and bipolarons, which are the charge carriers in the conductive state. These changes in the absorption spectrum are responsible for the electrochromic properties of these materials, where the color of the polymer film changes with the applied potential. For example, many polythiophene derivatives switch from a colored neutral state to a more transmissive oxidized state.

Electrochemical Impedance Spectroscopy (EIS) for Charge Transport Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the charge transport and interfacial properties of polymer films. By applying a small AC voltage perturbation and measuring the resulting current response over a range of frequencies, a wealth of information about the resistive and capacitive elements within the electrochemical cell can be obtained.

In the context of poly(2-(pentylthio)thiophene)-based materials, EIS can be used to determine key parameters such as the charge transfer resistance (Rct) at the polymer/electrolyte interface and the bulk resistance of the polymer film. The Rct is related to the kinetics of the redox reactions occurring at the interface, while the bulk resistance provides information about the ionic and electronic conductivity of the polymer. A typical Nyquist plot for a polymer-coated electrode can be modeled using an equivalent circuit to extract these parameters. For conductive polymers, a low Rct is generally desirable, indicating efficient charge transfer. Studies on polythiophene films have shown that the Rct can be significantly influenced by the film's morphology and the modification of the polymer.

Electrocatalytic Properties

While conducting polymers, including polythiophenes, have been investigated for their electrocatalytic activities in various reactions, specific data on the electrocatalytic properties of poly(2-(pentylthio)thiophene) are not widely reported in the literature. Generally, the catalytic activity of polythiophenes can be tailored by incorporating catalytic species into the polymer matrix or by functionalizing the thiophene monomer. These modified polymers can then act as electrode materials to facilitate electrochemical reactions. The delocalized π-electron system of the polythiophene backbone can mediate electron transfer, which is a key aspect of electrocatalysis.

Application in Electrochemical Devices (e.g., Energy Storage, Electrochromics)

The unique electrochemical and optical properties of poly(2-(pentylthio)thiophene) derivatives make them promising candidates for a range of electrochemical devices.

Energy Storage: Conducting polymers are attractive materials for energy storage applications, such as supercapacitors and batteries, due to their ability to undergo rapid and reversible redox reactions (pseudocapacitance). The charge storage capacity is directly related to the amount of charge that can be stored in the polymer during the doping process. While specific data for poly(2-(pentylthio)thiophene) in supercapacitors is limited, related poly(3-alkylthiophene)s have been investigated as electrode materials. For instance, composites of poly(3-hexylthiophene) with carbon nanotubes have shown promising specific capacitance and cycling stability. The porous structure of the polymer film is crucial for allowing efficient ion diffusion and access to the electroactive sites.

Table of Performance Data for a Representative Polythiophene-Based Electrochromic Device

| Property | Value | Wavelength (nm) |

| Transmittance Change (ΔT%) | 43.4 | 627 |

| Switching Time (Coloring) | < 0.6 s | 627 |

| Switching Time (Bleaching) | < 0.6 s | 627 |

| Coloration Efficiency (η) | 512.6 cm²/C | 627 |

Note: Data presented is for a P(DTC-co-TF)/PEDOT-PSS device as a representative example of a high-performance thiophene-based electrochromic system.

Q & A

How can researchers optimize the synthesis of 2-(pentylthio)thiophene to improve yield and purity?

Basic Question

Methodological Answer:

Synthesis optimization requires careful selection of reagents and reaction conditions. For thiophene derivatives, nucleophilic substitution at the 2-position is common. Use alkylthiols (e.g., pentyl mercaptan) with a base like KOH or NaH in anhydrous solvents (e.g., ethanol, THF) to minimize hydrolysis. Evidence from thiophene sulfonation (e.g., using H2SO4) suggests controlling temperature (< 40°C) to avoid side reactions . For purification, column chromatography with silica gel (ethyl acetate/hexane eluent) or recrystallization in methanol can enhance purity. Track reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 8:2) .

Key Parameters Table:

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Anhydrous THF | |

| Base | KOH | |

| Temperature | 25–40°C |

What computational methods are effective in predicting the electronic properties of 2-(pentylthio)thiophene for material science applications?

Advanced Question

Methodological Answer:

Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model electronic properties. Focus on HOMO-LUMO gaps to assess conductivity and charge transfer efficiency. Substituents like the pentylthio group alter electron density; use B3LYP/6-31G(d) basis sets for accuracy. Molecular docking studies (e.g., AutoDock) may predict interactions in photovoltaic materials, leveraging thiophene’s planar aromatic core for π-π stacking . Validate predictions with UV-Vis spectroscopy (λmax ~300–350 nm) and cyclic voltammetry .

What spectroscopic techniques are critical for characterizing 2-(pentylthio)thiophene?

Basic Question

Methodological Answer:

- <sup>1</sup>H/ <sup>13</sup>C NMR : Confirm substitution at the 2-position via shifts (e.g., thiophene ring protons at δ 6.8–7.2 ppm; pentylthio chain protons at δ 1.2–2.8 ppm) .

- FT-IR : Identify C-S stretching (600–700 cm<sup>-1</sup>) and aromatic C=C (1500–1600 cm<sup>-1</sup>) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z ≈ 184 (M<sup>+</sup>) and fragmentation patterns .

- UV-Vis : Assess conjugation (absorption ~280–320 nm) .

How can antiproliferative activity of 2-(pentylthio)thiophene derivatives be systematically evaluated?

Advanced Question

Methodological Answer:

Follow standardized protocols:

In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HepG2). IC50 values quantify potency .

Molecular docking : Screen against targets like EGFR or tubulin using PDB structures. Thiophene’s planar structure facilitates intercalation .

SAR analysis : Modify substituents (e.g., pyrazole, oxadiazole) to enhance binding. Track hydrogen bonding via heteroatom incorporation (O, S, N) .

Example Design Criteria:

| Feature | Role | Reference |

|---|---|---|

| Planar aromatic core | Intercalation | |

| Heteroatoms | Hydrogen bonding |

What are the common side reactions in thiophene functionalization, and how can they be mitigated?

Basic Question

Methodological Answer:

- Oxidation : Thiophene rings oxidize under strong acidic/oxidizing conditions. Use inert atmospheres (N2) and mild reagents .

- Polymerization : High temperatures or radical initiators may cause oligomerization. Optimize stoichiometry and monitor via GPC .

- Isomerization : Sulfur-directed electrophilic substitution can lead to 3-/4-position byproducts. Use directing groups (e.g., acetyl) for regioselectivity .

What strategies enhance the stability of thiophene derivatives under physiological conditions?

Advanced Question

Methodological Answer:

- Steric shielding : Introduce bulky groups (e.g., tert-butyl) to protect reactive sites .

- Conjugation : Link to polymers (e.g., BDT-based copolymers) to reduce metabolic degradation .

- Prodrug design : Mask thiol groups as esters or disulfides, activated in vivo .

How to use databases like SciFinder for literature on thiophene derivatives?

Basic Question

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.